1,2-Propanediol, 3-(octyloxy)-
Description
Structure
3D Structure
Properties
IUPAC Name |
3-octoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3/c1-2-3-4-5-6-7-8-14-10-11(13)9-12/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPXYSSGJWIURR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874273 | |
| Record name | 3-Octyloxy-propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10438-94-5, 69106-60-1 | |
| Record name | Sensiva | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10438-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Glyceryloctyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010438945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl-sepharose CL-4B | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069106601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Octyloxy-propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-octoxypropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | CAPRYLYL GLYCERYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI97BW74XZ | |
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Synthetic Pathways and Methodologies for 1,2 Propanediol, 3 Octyloxy
Retrosynthetic Analysis of the 1,2-Propanediol, 3-(octyloxy)- Scaffold
A retrosynthetic analysis of 1,2-Propanediol, 3-(octyloxy)- logically commences with the disconnection of the C-O bond of the ether linkage. This is a standard and effective strategy for simplifying ether structures. This disconnection yields two primary synthons: a C8 electrophile, specifically an octyl cation or its synthetic equivalent, and a glycerol (B35011) backbone with a nucleophilic oxygen at the C3 position.
The corresponding synthetic equivalents for these synthons are an octyl halide (e.g., octyl bromide) and glycerol, respectively. However, the direct reaction of glycerol with an octyl halide is fraught with challenges, primarily the lack of regioselectivity due to the presence of three hydroxyl groups (two primary and one secondary) of similar reactivity. To circumvent this, a protection strategy for the 1,2-diol is necessary, leading to a more refined retrosynthetic plan.
This refined approach involves the retrosynthetic disconnection of the target molecule to 3-(octyloxy)-1,2-propanediol protected as a cyclic acetal (B89532), which can be readily prepared from the alkylation of a protected glycerol derivative. A common and effective protecting group for a 1,2-diol is the isopropylidene group, forming an acetal known as solketal (B138546). Therefore, the retrosynthesis can be envisioned as follows:
Target: 1,2-Propanediol, 3-(octyloxy)-
Disconnect: Deprotection of the 1,2-diol.
Precursor 1: 2,2-Dimethyl-1,3-dioxolane-4-methanol, 4-(octyloxymethyl)- (Protected form)
Disconnect: C-O ether bond.
Precursor 2: Solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol) and an octyl halide (e.g., octyl bromide).
This retrosynthetic pathway offers a clear and selective route to the target molecule.
Alkyl Ether Formation Strategies for the Octyloxy Group
The formation of the octyloxy ether linkage is a pivotal step in the synthesis of 1,2-Propanediol, 3-(octyloxy)-. The Williamson ether synthesis and its variations are the most widely employed and effective methods for this transformation.
Williamson Ether Synthesis Variants
The Williamson ether synthesis is a classic and versatile method for forming ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. In the context of synthesizing 1,2-Propanediol, 3-(octyloxy)-, the alkoxide is generated from a suitably protected glycerol derivative. beilstein-journals.orgnih.govmasterorganicchemistry.com
The reaction involves the deprotonation of the free primary hydroxyl group of solketal using a strong base to form a potent nucleophile. This alkoxide then attacks the electrophilic carbon of an octyl halide, displacing the halide and forming the desired ether bond.
Key reagents and conditions:
| Reagent/Condition | Purpose |
| Base | To deprotonate the alcohol, forming the alkoxide. Common choices include sodium hydride (NaH) or potassium hydride (KH). |
| Solvent | Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically used to solvate the alkoxide and facilitate the SN2 reaction. |
| Alkyl Halide | An octyl halide, such as 1-bromooctane (B94149) or 1-iodooctane, serves as the electrophile. Primary halides are preferred to minimize competing elimination reactions. |
| Temperature | The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate. |
The general reaction scheme is as follows:
Solketal + Base → Solketal alkoxide Solketal alkoxide + Octyl halide → 4-(octyloxymethyl)-2,2-dimethyl-1,3-dioxolane + Halide salt
Alkylation of Hydroxylic Precursors
The alkylation of hydroxylic precursors is the forward synthesis realization of the retrosynthetic plan. To achieve regioselective alkylation at the C3 position of the glycerol backbone, the 1,2-diol must first be protected.
The reaction of glycerol with acetone (B3395972) in the presence of an acid catalyst yields solketal, a cyclic acetal that masks the 1,2-diol and leaves the primary hydroxyl group at C3 available for reaction. This protection step is crucial for the selectivity of the subsequent etherification.
Once solketal is formed, it is subjected to the Williamson ether synthesis conditions as described above. The alkoxide of solketal, generated by a strong base, readily reacts with an octyl halide to yield the protected 3-(octyloxy)-1,2-propanediol.
Diol Functionalization and Protection-Deprotection Chemistries
The management of the vicinal diol functionality is central to the successful synthesis of 1,2-Propanediol, 3-(octyloxy)-. This involves selective protection before etherification and subsequent deprotection to reveal the final product.
Selective Monoprotection and Deprotection of Vicinal Diols
As previously mentioned, the formation of an isopropylidene acetal (solketal) is a highly effective method for the selective monoprotection of the vicinal diols of glycerol. This reaction is typically catalyzed by a Lewis or Brønsted acid. The five-membered dioxolane ring of solketal is thermodynamically favored over the six-membered dioxane alternative.
Following the successful alkylation of the remaining primary hydroxyl group, the isopropylidene protecting group must be removed to yield the target 1,2-diol. This deprotection is achieved by acidic hydrolysis. The acetal is labile in the presence of acid and water, regenerating the diol.
Typical deprotection conditions:
| Reagent/Condition | Purpose |
| Acid Catalyst | Dilute mineral acids (e.g., HCl) or organic acids (e.g., acetic acid) are commonly used. |
| Solvent | An aqueous medium is required for the hydrolysis reaction. Often, a co-solvent like THF or methanol (B129727) is used to ensure solubility of the protected ether. |
| Temperature | The reaction can often be carried out at room temperature or with gentle heating. |
The reaction scheme for deprotection is as follows:
4-(octyloxymethyl)-2,2-dimethyl-1,3-dioxolane + H₂O/H⁺ → 1,2-Propanediol, 3-(octyloxy)- + Acetone
Stereoselective Approaches to 1,2-Propanediol Configuration
The central carbon of the glycerol backbone in 1,2-Propanediol, 3-(octyloxy)- is a stereocenter. Therefore, the synthesis can be designed to produce a specific enantiomer. This is typically achieved by starting with an enantiomerically pure precursor.
Both (R)- and (S)-solketal are commercially available or can be synthesized from the corresponding chiral synthons derived from the chiral pool, such as D-mannitol or L-serine. By using either (R)- or (S)-solketal as the starting material in the synthetic sequence described above, one can obtain the corresponding (R)- or (S)-1,2-Propanediol, 3-(octyloxy)-.
For example, starting with (S)-solketal, the synthetic pathway would yield (S)-3-(octyloxy)-1,2-propanediol. Conversely, using (R)-solketal would lead to the (R)-enantiomer. This approach provides excellent stereochemical control over the final product.
Chemical Reactivity and Derivatization of 1,2 Propanediol, 3 Octyloxy
Reactivity Profiles of the Hydroxyl Groups
The two hydroxyl groups on the propane (B168953) backbone are nucleophilic and can participate in a range of substitution and addition reactions. The specific derivatization pathway depends on the reagents and reaction conditions employed.
Esterification Kinetics and Equilibrium
Esterification of 1,2-Propanediol, 3-(octyloxy)- with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) yields mono- or di-esters. The reaction is typically catalyzed by a strong acid. Studies on the esterification of the parent compound, 1,2-propanediol, with propanoic acid have shown that the reaction proceeds to form a diester at elevated temperatures (around 180°C), with an apparent activation energy of 13.8 kcal/mol. The kinetics often follow a pseudo-first-order model.
The esterification of 1,2-Propanediol, 3-(octyloxy)- can be represented as a two-step equilibrium process, forming a monoester initially, followed by the formation of a diester. The position of the equilibrium can be shifted toward the product side by removing water, a common byproduct of the reaction.
Hypothetical Kinetic Data for Esterification with Acetic Acid
The following data is illustrative and based on typical values for diol esterification.
| Parameter | Value | Conditions |
| Reactants | 1,2-Propanediol, 3-(octyloxy)-; Acetic Acid | 1:2 molar ratio |
| Catalyst | Sulfuric Acid | 1% w/w |
| Temperature | 120°C | Isothermal |
| Rate Constant (k₁) - Monoester Formation | ~1.5 x 10⁻⁴ L mol⁻¹ s⁻¹ | Initial Rate |
| Rate Constant (k₂) - Diester Formation | ~0.8 x 10⁻⁴ L mol⁻¹ s⁻¹ | Subsequent Rate |
| Equilibrium Conversion | >90% | With water removal |
Etherification of the Remaining Hydroxyls
The remaining hydroxyl groups of 1,2-Propanediol, 3-(octyloxy)- can be converted into ether linkages, most commonly through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction involves deprotonating the hydroxyl groups with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding ether. masterorganicchemistry.comorganicchemistrytutor.com
Given the SN2 mechanism, this reaction is most efficient with primary alkyl halides. masterorganicchemistry.comorganicchemistrytutor.com The primary hydroxyl group at the C1 position is expected to react preferentially over the secondary hydroxyl at C2 due to lower steric hindrance. chemistrytalk.org By controlling the stoichiometry of the base and alkyl halide, it is possible to achieve selective mono-etherification at the primary position or complete di-etherification.
Urethane and Carbonate Formation
The hydroxyl groups of 1,2-Propanediol, 3-(octyloxy)- readily react with isocyanates to form urethane linkages. This polyaddition reaction is the fundamental chemistry behind the synthesis of polyurethanes. acs.orgl-i.co.uk The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group (-N=C=O). acs.org When reacting with a diisocyanate, such as toluene diisocyanate (TDI) or methylene (B1212753) diphenyl diisocyanate (MDI), the diol can act as a chain extender, leading to the formation of polyurethane polymers. l-i.co.uknih.gov
Carbonate derivatives can be formed through several routes. The reaction with phosgene or its derivatives, while effective, is hazardous. Greener and more common laboratory methods involve reacting the diol with dialkyl carbonates via transesterification or directly with carbon dioxide (CO₂) in the presence of a suitable catalyst and dehydrating agent. bath.ac.uk The reaction of 1,2-diols like 1,2-propanediol with CO₂ over a CeO₂ catalyst with 2-cyanopyridine has been shown to produce the corresponding cyclic carbonate in excellent yield. acs.orgresearchgate.net This transformation results in a five-membered cyclic carbonate, known as 4-((octyloxy)methyl)-1,3-dioxolan-2-one.
Role of Steric and Electronic Effects on Functional Group Reactivity
The reactivity of the two hydroxyl groups is not identical. This difference is attributed to steric and electronic factors inherent in the molecule's structure.
Differential Reactivity of Primary vs. Secondary Hydroxyl Groups
A significant factor governing the reactivity of 1,2-Propanediol, 3-(octyloxy)- is the difference between its primary and secondary hydroxyl groups.
Primary Hydroxyl (C1): This group is attached to a carbon atom that is bonded to only one other carbon atom. It is less sterically hindered and more accessible to incoming reagents. chemistrytalk.orgquora.com
Secondary Hydroxyl (C2): This group is attached to a carbon atom bonded to two other carbon atoms, making it more sterically crowded.
In most reactions, particularly those following an SN2 mechanism like the Williamson ether synthesis, the primary hydroxyl group is significantly more reactive than the secondary one. nih.govmsu.edu In esterification, while both groups will react, the initial rate of reaction is typically faster at the primary position. This regioselectivity allows for controlled, stepwise derivatization of the molecule. However, under forcing conditions or with very small reagents, this selectivity can be diminished.
Relative Reactivity of Hydroxyl Groups in Common Reactions
| Reaction Type | Primary -OH Reactivity | Secondary -OH Reactivity | Primary Reason for Difference |
| Esterification (Acid-Catalyzed) | Higher | Lower | Steric Hindrance |
| Etherification (Williamson, SN2) | Much Higher | Much Lower | Steric Hindrance |
| Oxidation (with mild reagents) | Higher | Lower | Steric Hindrance |
| Urethane Formation | Higher | Lower | Steric Hindrance |
Influence of the Octyloxy Chain on Diol Reactivity
The long octyloxy chain at the C3 position influences the reactivity of the diol groups in two primary ways:
Electronic Effects: The oxygen atom of the ether linkage possesses lone pairs of electrons and can exert a weak electron-donating inductive effect (-I effect is outweighed by +R effect in some systems, but here it's primarily a through-sigma bond effect). This effect can slightly increase the electron density on the nearby carbons and oxygens of the diol, potentially modulating the nucleophilicity of the hydroxyl groups. However, this effect is generally considered minor compared to steric factors. study.com
Stereochemical Aspects of Derivatization Reactions
The chirality of 1,2-Propanediol, 3-(octyloxy)- at the C-2 position is a crucial factor in its derivatization reactions, opening avenues for the synthesis of enantiomerically pure compounds.
Racemic 1,2-Propanediol, 3-(octyloxy)- can be resolved into its constituent enantiomers through various methods, with enzymatic resolution being a particularly effective approach. This technique has been successfully applied to structurally similar 3-aryloxy-1,2-propanediols. For instance, lipases have demonstrated high enantioselectivity in the resolution of these compounds through sequential esterification. nih.gov In a typical process, a lipase can selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. The cross-linked enzyme aggregates of lipase YCJ01 (CLEAs-YCJ01), for example, have been shown to be highly efficient in resolving 3-(4-methylphenoxy)-1,2-propanediol, achieving excellent enantiomeric excess (ee) values for both the S-diacetate and the R-monoacetate. nih.gov This suggests a strong potential for similar enzymatic resolutions of 1,2-Propanediol, 3-(octyloxy)-.
The separated enantiomers of 1,2-Propanediol, 3-(octyloxy)- serve as valuable chiral building blocks for asymmetric synthesis. Asymmetric synthesis aims to create a specific stereoisomer of a product. The chiral nature of (R)- and (S)-3-(octyloxy)-1,2-propanediol can be utilized to introduce chirality into new molecules, a critical step in the synthesis of many pharmaceuticals and biologically active compounds where stereochemistry dictates efficacy and safety.
Diastereoselective reactions involve the preferential formation of one diastereomer over another. In the context of 1,2-Propanediol, 3-(octyloxy)-, derivatization reactions can be designed to be diastereoselective, influenced by the existing stereocenter. For example, the reaction of a chiral derivative of 1,2-Propanediol, 3-(octyloxy)- with a prochiral reagent can lead to the formation of diastereomeric products in unequal amounts.
The stereochemical outcome of such reactions is governed by factors such as steric hindrance and electronic effects imposed by the chiral center and the octyloxy group. While specific studies on diastereoselective transformations of 1,2-Propanediol, 3-(octyloxy)- are not extensively documented, the principles of asymmetric induction are applicable. For instance, in nucleophilic substitution reactions of acyclic acetals, a remote carbonyl group can induce 1,2-asymmetric induction. nih.gov Similarly, the hydroxyl groups of 1,2-Propanediol, 3-(octyloxy)- can be converted into acetals, and their subsequent reactions could proceed with diastereoselectivity. The choice of reagents and reaction conditions is critical in controlling the stereochemical course of these transformations.
Stability and Reactivity of the Ether Linkage
The ether linkage in 1,2-Propanediol, 3-(octyloxy)- is a relatively stable functional group, but it can undergo cleavage under specific conditions.
Ether linkages are generally stable to hydrolysis under neutral and basic conditions. The octyloxy ether bond in 1,2-Propanediol, 3-(octyloxy)- is expected to be robust under such conditions. However, under strongly acidic conditions and at elevated temperatures, the ether bond can be cleaved. This reaction, known as ether cleavage, typically proceeds via a nucleophilic substitution mechanism (SN1 or SN2), where a protonated ether is attacked by a nucleophile, such as a halide ion from a hydrohalic acid (e.g., HBr or HI). The products of such a cleavage would be 1,2,3-propanetriol (glycerol) and an octyl halide.
The primary and secondary hydroxyl groups of the 1,2-propanediol moiety are susceptible to oxidative cleavage. This reaction breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, leading to the formation of carbonyl compounds. Strong oxidizing agents like periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4) are commonly used for this purpose. The oxidative cleavage of 1,2-Propanediol, 3-(octyloxy)- would result in the formation of 2-(octyloxy)acetaldehyde and formaldehyde.
Homogeneous oxidation reactions of 1,2-propanediol with oxygen at elevated temperatures can lead to the cleavage of the C-C bond, forming acetaldehyde and formaldehyde. berkeley.edu While the octyloxy group would influence the reaction, a similar cleavage of the diol unit in 1,2-Propanediol, 3-(octyloxy)- is conceivable under oxidative conditions. The ether linkage itself is generally resistant to oxidation under mild conditions that would cleave the vicinal diol. However, very harsh oxidative conditions could potentially lead to the degradation of the entire molecule.
Advanced Analytical Methodologies for Structural Elucidation of 1,2 Propanediol, 3 Octyloxy and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Assignment
NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For a compound like 1,2-Propanediol, 3-(octyloxy)-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1,2-Propanediol, 3-(octyloxy)-, the expected chemical shifts are influenced by the electronegative oxygen atoms of the ether and hydroxyl groups.
Based on data from analogous compounds such as 3-alkoxy-1,2-propanediols, the following proton chemical shifts can be predicted:
The terminal methyl group of the octyloxy chain (CH₃) would appear at the most upfield region, typically around δ 0.8-0.9 ppm.
The methylene (B1212753) groups of the octyloxy chain (-CH₂-) would resonate as a complex multiplet in the range of δ 1.2-1.6 ppm.
The methylene group adjacent to the ether oxygen (-O-CH₂-C₇H₁₅) is expected to be deshielded and appear around δ 3.4-3.5 ppm.
The protons of the propanediol (B1597323) backbone (-CH₂-CH(OH)-CH₂OH) would exhibit distinct signals. The methine proton (-CH(OH)-) would likely appear as a multiplet around δ 3.8-4.0 ppm. The two diastereotopic protons of the adjacent methylene group (-CH₂-O-) would show complex splitting patterns in the range of δ 3.4-3.7 ppm. The protons on the carbon bearing the primary alcohol would resonate around δ 3.5-3.8 ppm.
The hydroxyl protons (-OH) typically appear as broad singlets, and their chemical shift is highly dependent on concentration, solvent, and temperature, generally ranging from δ 2.0-4.0 ppm. The addition of D₂O would lead to the disappearance of these signals due to proton-deuterium exchange, confirming their assignment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts are particularly sensitive to the electronic effects of neighboring atoms.
Predicted ¹³C NMR chemical shifts for 1,2-Propanediol, 3-(octyloxy)- are as follows:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH₃ (octyloxy) | ~14 |
| (CH₂)₅ (octyloxy) | ~22-32 |
| -CH₂-CH₂-O- (octyloxy) | ~26 |
| -CH₂-O- (octyloxy) | ~72 |
| -O-CH₂-CH(OH)- | ~73 |
| -CH(OH)- | ~71 |
| -CH₂OH | ~64 |
Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, typically through two or three bonds. For 1,2-Propanediol, 3-(octyloxy)-, COSY would show correlations between the protons of the octyloxy chain, confirming their sequential arrangement. Crucially, it would establish the connectivity within the propanediol backbone, showing cross-peaks between the methine proton and the protons of the two adjacent methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. By analyzing the HSQC spectrum, each proton signal can be unambiguously assigned to its corresponding carbon atom. For instance, the proton signal around δ 3.8-4.0 ppm would correlate with the carbon signal around δ 71 ppm, confirming the position of the secondary alcohol.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for connecting different fragments of the molecule. In the case of 1,2-Propanediol, 3-(octyloxy)-, HMBC would show a key correlation between the protons of the methylene group of the octyloxy chain adjacent to the ether oxygen and the C3 carbon of the propanediol backbone, confirming the ether linkage at this position.
The propanediol moiety of 1,2-Propanediol, 3-(octyloxy)- contains a chiral center at the C2 position. Determining the stereochemistry of this center, especially in derivatives where additional chiral centers may be present, requires advanced NMR techniques.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. For stereochemical analysis, the molecule is often derivatized with a chiral agent to create diastereomers, which will exhibit distinct NOE patterns. By analyzing the NOESY spectrum, the relative spatial arrangement of protons can be determined, which in turn can be used to deduce the stereochemistry of the chiral centers. For example, the spatial relationship between the proton on the chiral carbon and protons on the adjacent carbons can provide clues about the preferred conformation and the relative stereochemistry.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For 1,2-Propanediol, 3-(octyloxy)-, with a molecular formula of C₁₁H₂₄O₃, the expected exact mass can be calculated.
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 205.1804 |
| [M+Na]⁺ | 227.1623 |
| [M+K]⁺ | 243.1363 |
Observing a peak at one of these m/z values with high mass accuracy (typically within 5 ppm) in an HRMS spectrum would confirm the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides detailed structural information. For glyceryl ethers like 1,2-Propanediol, 3-(octyloxy)-, characteristic fragmentation pathways are observed.
Upon protonation, the [M+H]⁺ ion can undergo several fragmentation reactions, including:
Loss of water: A common fragmentation pathway for alcohols is the neutral loss of a water molecule (18.0106 Da), leading to the formation of a [M+H-H₂O]⁺ ion.
Cleavage of the ether bond: The C-O bond of the ether linkage can cleave, leading to fragments corresponding to the octyloxy group and the propanediol moiety.
Cleavage within the propanediol backbone: Fragmentation can also occur within the propanediol chain, leading to smaller characteristic fragment ions.
A plausible fragmentation pathway for protonated 1,2-Propanediol, 3-(octyloxy)- would involve the following key fragment ions:
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Plausible Structure of Product Ion |
| 205.1804 | Loss of H₂O | 187.1698 | Dehydrated molecular ion |
| 205.1804 | Cleavage of C-O ether bond | 113.1279 | Protonated octene |
| 205.1804 | Cleavage of C-O ether bond | 93.0599 | Protonated propanediol |
| 205.1804 | Loss of octanol | 75.0446 | [C₃H₇O₂]⁺ |
The analysis of these fragment ions in an MS/MS spectrum provides conclusive evidence for the structure of 1,2-Propanediol, 3-(octyloxy)-.
Chromatographic Separations for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the qualitative and quantitative analysis of 1,2-Propanediol, 3-(octyloxy)-, providing robust methods for assessing its purity and for its isolation from reaction mixtures or complex matrices. The selection of the appropriate chromatographic method is contingent upon the physicochemical properties of the analyte and the specific objectives of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of semi-volatile and volatile compounds such as 1,2-Propanediol, 3-(octyloxy)-. It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection power of mass spectrometry.
For the analysis of 1,2-Propanediol, 3-(octyloxy)-, a capillary column with a polar stationary phase, such as those based on polyethylene (B3416737) glycol (e.g., HP-INNOWax), is often employed to effectively separate the analyte from impurities. mdpi.com The hydroxyl groups in the molecule can sometimes lead to peak tailing and reduced volatility. To mitigate these effects and improve chromatographic performance, derivatization is a common strategy. The hydroxyl groups can be converted into less polar esters or ethers prior to analysis. nih.gov
The mass spectrometer detector provides detailed structural information. Following electron ionization (EI), 1,2-Propanediol, 3-(octyloxy)- will fragment in a predictable manner, yielding a characteristic mass spectrum. This fragmentation pattern, which serves as a molecular fingerprint, can be used for unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation pathways. The high sensitivity of GC-MS also allows for the detection and quantification of trace-level impurities. rsc.orgresearchgate.net
Table 1: Illustrative GC-MS Parameters for Analysis of 1,2-Propanediol Derivatives
| Parameter | Condition | Purpose |
| Column | HP-INNOWax (30 m x 0.25 mm, 0.25 µm) mdpi.com | Provides efficient separation of polar analytes. |
| Carrier Gas | Helium at a constant flow of 1 mL/min mdpi.com | Inert gas to carry the analyte through the column. |
| Injection Mode | Splitless | Suitable for trace analysis, ensuring maximum transfer of the analyte onto the column. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial 40 °C (1 min), ramp at 6 °C/min to 250 °C, hold for 4 min mdpi.com | A programmed temperature gradient allows for the separation of compounds with a range of boiling points. |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for structural elucidation and identification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable fragmentation patterns. |
| Mass Range | m/z 40-500 | Scans a broad range to capture the molecular ion and key fragment ions. |
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds, making it a suitable alternative or complementary method to GC-MS for analyzing 1,2-Propanediol, 3-(octyloxy)-. researchgate.net
The separation is typically achieved using a reversed-phase column, such as a C18 column, where the stationary phase is nonpolar. internationaljournalssrg.org A polar mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is used to elute the compounds. biointerfaceresearch.com The gradient or isocratic elution conditions can be optimized to achieve the desired separation of the target compound from any related substances or impurities.
The choice of detector is critical for the analysis of 1,2-Propanediol, 3-(octyloxy)-, as it lacks a significant UV-absorbing chromophore. While a UV detector may have limited utility, other detectors are highly effective:
Refractive Index (RI) Detector: This universal detector is sensitive to changes in the refractive index of the mobile phase as the analyte elutes. It is a robust option for quantifying major components when a suitable chromophore is absent. internationaljournalssrg.org
Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is more sensitive than RI and is not affected by mobile phase gradients. It is suitable for detecting any non-volatile analyte.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. nih.gov Using an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the analyte can be ionized and its mass-to-charge ratio determined, allowing for positive identification and structural confirmation. nih.govnih.gov
Table 2: Representative HPLC Conditions for Analysis of Propanediol Compounds
| Parameter | Condition | Rationale |
| Column | Symmetry Shield RP-C18 (250 x 4.6 mm, 5 µm) internationaljournalssrg.org | Standard reversed-phase column for separating compounds of moderate polarity. |
| Mobile Phase | Acetonitrile:Water gradient | Allows for the separation of a wider range of polar and non-polar impurities. |
| Flow Rate | 0.6 - 1.0 mL/min internationaljournalssrg.orgbiointerfaceresearch.com | Typical analytical flow rate providing good separation efficiency and reasonable run times. |
| Column Temp. | 30 °C internationaljournalssrg.org | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 - 30 µL internationaljournalssrg.org | Standard volume for analytical HPLC. |
| Detector 1 | Refractive Index (RI) internationaljournalssrg.org | Universal detector for quantitative analysis of compounds without a UV chromophore. |
| Detector 2 | Mass Spectrometry (MS) with ESI/APCI nih.gov | Provides high sensitivity and structural confirmation. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide information about the molecular vibrations within a sample. nih.gov They are highly complementary and are used to identify the functional groups present in a molecule, thereby confirming the chemical structure of 1,2-Propanediol, 3-(octyloxy)-. researchgate.net
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule at specific frequencies that correspond to the vibrational energies of its bonds. For 1,2-Propanediol, 3-(octyloxy)-, the key functional groups that produce characteristic absorption bands are:
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the hydroxyl (-OH) groups. The broadness of this peak is indicative of hydrogen bonding.
C-H Stretch: Sharp absorption bands in the 2850-3000 cm⁻¹ region are characteristic of the stretching vibrations of C-H bonds in the octyl and propanediol backbones.
C-O Stretch: Strong absorption bands in the 1000-1260 cm⁻¹ region correspond to the stretching vibrations of the C-O bonds in the ether linkage and the primary and secondary alcohol groups.
Raman Spectroscopy involves the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds and vibrations of the carbon skeleton. nih.gov For 1,2-Propanediol, 3-(octyloxy)-, Raman spectroscopy would be effective in characterizing:
C-C and C-H vibrations: The alkyl chain and propanediol backbone will show distinct peaks in the fingerprint region (below 1500 cm⁻¹), which are sensitive to the molecule's conformation.
Together, the unique patterns of peaks in the IR and Raman spectra serve as a molecular fingerprint, allowing for the confirmation of the compound's identity and the presence of its key functional groups.
Table 3: Expected Vibrational Spectroscopy Bands for 1,2-Propanediol, 3-(octyloxy)-
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200-3600 (Broad) | Weak | Strong (IR) |
| C-H (Alkyl) | Stretching | 2850-2960 | 2850-2960 | Strong (IR & Raman) |
| C-O (Ether & Alcohol) | Stretching | 1050-1150 | Variable | Strong (IR) |
| C-H (Alkyl) | Bending | 1375-1470 | 1375-1470 | Medium (IR & Raman) |
| O-H (Alcohol) | Bending | 1330-1420 | Weak | Medium (IR) |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic structure of a molecule in its solid state. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers.
For 1,2-Propanediol, 3-(octyloxy)-, which contains a chiral center at the second carbon of the propanediol moiety, X-ray crystallography could be used to determine its absolute stereochemistry if a single, high-quality crystal can be grown. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.
The applicability of this technique is entirely dependent on the ability of 1,2-Propanediol, 3-(octyloxy)- to form a well-ordered, single crystal suitable for diffraction experiments. Molecules with high conformational flexibility, such as the long octyl chain in this compound, can be challenging to crystallize. However, if crystallization is successful, the resulting structural data is unparalleled in its detail and accuracy, providing the ultimate confirmation of the molecule's three-dimensional architecture. nih.gov
Computational Chemistry and Molecular Modeling of 1,2 Propanediol, 3 Octyloxy
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution and energy levels, offering a detailed picture of molecular behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.comosti.govspectroscopyonline.com For 1,2-Propanediol, 3-(octyloxy)-, DFT calculations are employed to determine its most stable three-dimensional structure through a process called geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. Functionals such as B3LYP or M06-2X combined with basis sets like 6-311++G(d,p) are commonly used for such calculations on organic molecules to achieve a balance between accuracy and computational cost. spectroscopyonline.comepstem.net
The geometry optimization yields precise data on bond lengths, bond angles, and dihedral angles. For 1,2-Propanediol, 3-(octyloxy)-, the key structural parameters include the C-O and C-C bond lengths within the propanediol (B1597323) backbone, the C-O-C ether linkage, and the geometry of the octyloxy chain.
By systematically mapping the energy of the molecule as a function of its geometry, an energy landscape can be constructed. This landscape reveals the various stable and transition state structures, providing critical information about the molecule's flexibility and the energy barriers between different conformations.
Table 1: Illustrative Optimized Geometric Parameters for 1,2-Propanediol, 3-(octyloxy)- Calculated via DFT (Note: These are representative values based on typical DFT calculations for similar functional groups, as specific literature for this compound is unavailable.)
| Parameter | Bond/Angle | Optimized Value |
| Bond Length | C-C (propanediol) | 1.53 Å |
| C-O (alcohol) | 1.43 Å | |
| C-O (ether) | 1.42 Å | |
| O-H | 0.96 Å | |
| Bond Angle | C-C-C (propanediol) | 109.5° |
| C-O-H (alcohol) | 108.5° | |
| C-O-C (ether) | 111.0° |
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. For 1,2-Propanediol, 3-(octyloxy)-, an MEP analysis would highlight regions of negative potential (electron-rich, colored in red or yellow) and positive potential (electron-poor, colored in blue).
The oxygen atoms of the two hydroxyl groups and the ether linkage are expected to be the most electron-rich regions, appearing as areas of strong negative potential. These sites are susceptible to electrophilic attack and are the primary locations for hydrogen bonding interactions. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a positive potential, making them targets for nucleophilic attack. The long octyl chain would present a largely neutral, non-polar region. This analysis is crucial for understanding how the molecule interacts with other polar or charged species. nih.gov
Table 2: Hypothetical MEP Surface Values for Key Regions of 1,2-Propanediol, 3-(octyloxy)- (Note: Values are illustrative, representing typical ranges for these functional groups.)
| Molecular Region | Expected Potential | Potential Range (kcal/mol) |
| Hydroxyl Oxygen Atoms | Negative (Nucleophilic) | -25 to -40 |
| Ether Oxygen Atom | Negative (Nucleophilic) | -20 to -35 |
| Hydroxyl Hydrogen Atoms | Positive (Electrophilic) | +30 to +50 |
| Octyl Chain | Near-Neutral | -5 to +5 |
Conformational Analysis and Energy Minimization Studies
The flexibility of the 1,2-Propanediol, 3-(octyloxy)- molecule, particularly in its propanediol backbone and octyloxy tail, results in numerous possible conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms.
Table 3: Key Dihedral Angles and Potential Low-Energy Conformations for 1,2-Propanediol, 3-(octyloxy)- (Note: Angles are representative of stable conformations in similar diol and ether structures.)
| Dihedral Angle (Atoms) | Conformation Name | Approximate Angle |
| O-C-C-O (propanediol) | Gauche | ±60° |
| O-C-C-O (propanediol) | Anti | 180° |
| C-C-O-C (ether link) | Gauche | ±60° |
| C-C-O-C (ether link) | Anti | 180° |
The surrounding medium can have a profound impact on the conformational preferences of a molecule. For an amphiphilic molecule like 1,2-Propanediol, 3-(octyloxy)-, the solvent polarity is particularly important. In polar solvents like water, the molecule may adopt conformations where the polar diol headgroup is exposed to the solvent and the non-polar octyl tail is shielded. Intramolecular hydrogen bonds might be disrupted in favor of hydrogen bonding with solvent molecules. In non-polar solvents, conformations stabilized by intramolecular hydrogen bonds may become more favorable.
Computational methods, such as the Polarizable Continuum Model (PCM), can simulate these solvent effects by treating the solvent as a continuous medium with a specific dielectric constant. These calculations would provide insight into how the relative energies of different conformers shift in various environments.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.net An MD simulation of 1,2-Propanediol, 3-(octyloxy)- would involve placing the molecule in a simulation box, often filled with solvent molecules like water, and calculating the forces between all atoms using a classical force field.
Solvation Dynamics
The solvation dynamics of 1,2-Propanediol, 3-(octyloxy)- in a solvent, particularly in water, are expected to be complex due to its amphiphilic nature. The molecule possesses a hydrophilic diol headgroup and a hydrophobic octyloxy tail. Molecular dynamics (MD) simulations of similar polyols and their ethers in aqueous solutions have provided insights into how these molecules interact with their solvent environment.
MD simulations can be employed to study the hydration shell around the molecule, revealing the arrangement and dynamics of water molecules. For the hydrophilic diol portion, strong hydrogen bonding interactions with water are anticipated. The dynamics of water molecules in this region are likely to be slower compared to bulk water due to these strong interactions. Conversely, the hydrophobic octyloxy chain is expected to induce a "hydrophobic effect," where water molecules form a more ordered, cage-like structure around the nonpolar tail. This structuring of water is entropically unfavorable.
A representative table of expected solvation parameters, based on studies of similar molecules, is provided below.
| Parameter | Expected Value/Behavior | Rationale |
| Hydration Number (Diol Headgroup) | High | The two hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to strong interactions with multiple water molecules. |
| Water Residence Time (Diol Headgroup) | Longer than bulk water | Strong hydrogen bonds slow down the exchange of water molecules in the first solvation shell. |
| Water Dynamics (Octyloxy Tail) | Slower than bulk water | Formation of a structured "cage" of water molecules around the hydrophobic chain restricts their translational and rotational motion. |
| Overall Solvation Energy | Favorable in polar solvents | The hydrophilic headgroup contributes to a negative (favorable) solvation energy, although the hydrophobic tail provides an unfavorable contribution. |
Intermolecular Interactions with Solvents or Other Molecules
The intermolecular interactions of 1,2-Propanediol, 3-(octyloxy)- are dictated by its functional groups. The hydroxyl groups of the propanediol moiety are capable of forming strong hydrogen bonds with other polar molecules, including water, alcohols, and other molecules of its own kind. The ether linkage introduces a polar C-O-C bond, which can act as a hydrogen bond acceptor. The long octyl chain primarily engages in weaker van der Waals interactions (specifically, London dispersion forces) with nonpolar molecules or the nonpolar regions of other molecules.
In a solution with a polar solvent like water, the dominant intermolecular interactions for the headgroup will be hydrogen bonding. In a nonpolar solvent, the octyloxy tail will have more favorable van der Waals interactions. In a mixture or in the pure liquid state, the molecules are likely to self-assemble into micelle-like structures or layered arrangements to minimize the unfavorable interactions between the hydrophobic tails and polar headgroups.
Computational methods such as quantum mechanics (QM) calculations can be used to determine the strength of these interactions. For instance, the interaction energy between a single molecule of 1,2-Propanediol, 3-(octyloxy)- and a water molecule could be calculated to quantify the strength of the hydrogen bonds.
The following table summarizes the expected types and relative strengths of intermolecular interactions.
| Interacting Moiety | Type of Interaction | Relative Strength |
| Diol Headgroup with Polar Solvents | Hydrogen Bonding | Strong |
| Ether Linkage with Polar Solvents | Hydrogen Bond Acceptor | Moderate |
| Octyloxy Tail with Nonpolar Solvents | Van der Waals Forces | Weak |
| Molecule with Itself (Self-Association) | Hydrogen Bonding and Van der Waals | Strong (leading to aggregation) |
Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)
Computational chemistry provides methods to predict spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. Density Functional Theory (DFT) is a commonly used method for predicting NMR chemical shifts and IR vibrational frequencies with reasonable accuracy.
NMR Spectroscopy: The predicted ¹H and ¹³C NMR spectra are crucial for structural elucidation. The chemical shifts are highly dependent on the electronic environment of each nucleus. For 1,2-Propanediol, 3-(octyloxy)-, the protons and carbons near the electronegative oxygen atoms of the diol and ether groups are expected to be deshielded and thus resonate at a higher chemical shift (downfield). libretexts.orglibretexts.orgpressbooks.pubopenstax.org The long alkyl chain will show characteristic signals in the upfield region of the spectrum. libretexts.orglibretexts.orgpressbooks.pubopenstax.org
Predicted ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (octyl) | ~0.9 | Triplet |
| (CH₂)₆ (octyl) | ~1.2-1.4 | Multiplet |
| O-CH₂ (octyl) | ~3.4-3.6 | Triplet |
| O-CH₂ (propanediol) | ~3.4-3.7 | Multiplet |
| CH-OH (propanediol) | ~3.8-4.0 | Multiplet |
| CH₂-OH (propanediol) | ~3.5-3.8 | Multiplet |
| OH | Variable (2.0-5.0) | Broad Singlet |
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ (octyl) | ~14 |
| (CH₂)₆ (octyl) | ~22-32 |
| O-CH₂ (octyl) | ~70-72 |
| O-CH₂ (propanediol) | ~72-74 |
| CH-OH (propanediol) | ~68-70 |
| CH₂-OH (propanediol) | ~65-67 |
IR Spectroscopy: The predicted IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The most prominent features will be the O-H stretching of the alcohol groups and the C-O stretching of the ether and alcohol functionalities. libretexts.orglibretexts.orgpressbooks.pubopenstax.org
Predicted IR Frequencies:
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H | Stretching (Hydrogen Bonded) | 3200-3600 (Broad) |
| C-H (alkyl) | Stretching | 2850-2960 |
| C-O (ether and alcohol) | Stretching | 1050-1150 |
Reaction Pathway and Transition State Analysis
Computational chemistry can be used to explore the potential reaction pathways for the synthesis of 1,2-Propanediol, 3-(octyloxy)-. A common method for synthesizing such ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. Another route is the acid-catalyzed etherification of a diol with an alcohol. researchgate.netresearchgate.netmdpi.comtandfonline.com
For the synthesis of 1,2-Propanediol, 3-(octyloxy)-, a plausible pathway is the reaction of the sodium salt of 1-octanol (sodium octoxide) with 3-chloro-1,2-propanediol, or the reaction of glycidol with 1-octanol under basic or acidic conditions.
For example, in a Williamson ether synthesis, the reaction proceeds via an Sₙ2 mechanism. Transition state theory can be used in conjunction with computational chemistry to calculate the rate constant for the reaction. The geometry of the transition state, where the nucleophile attacks and the leaving group departs, can be optimized, and its energy can be determined.
A hypothetical reaction energy profile for the synthesis of 1,2-Propanediol, 3-(octyloxy)- via an Sₙ2 reaction is described in the table below.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactants (e.g., Sodium octoxide + 3-chloro-1,2-propanediol) | 0 | Starting materials |
| 2 | Transition State | +20 to +25 (Estimated) | The C-O bond is forming while the C-Cl bond is breaking. |
| 3 | Products (1,2-Propanediol, 3-(octyloxy)- + NaCl) | -10 to -15 (Estimated) | The final products of the reaction. |
These computational approaches, while not yet specifically applied to 1,2-Propanediol, 3-(octyloxy)- in published research, provide a robust framework for predicting and understanding its chemical and physical properties.
Lack of Publicly Available Data on the Environmental Degradation of 1,2-Propanediol, 3-(octyloxy)-
Extensive research into the environmental fate and degradation mechanisms of the chemical compound 1,2-Propanediol, 3-(octyloxy)- reveals a significant gap in publicly available scientific literature. As of the current date, specific studies detailing its hydrolytic, oxidative, and microbial degradation pathways are not readily accessible.
The intended scope of this article was to provide a comprehensive overview of the environmental breakdown of 1,2-Propanediol, 3-(octyloxy)-, structured around its degradation under various environmental conditions. This included an analysis of how factors such as pH and temperature influence its hydrolysis, its susceptibility to photo-oxidative and oxidant-induced degradation in water and soil, and its biodegradability by microorganisms in non-clinical, in vitro settings.
However, a thorough search of scientific databases and environmental reports did not yield specific data for 1,2-Propanediol, 3-(octyloxy)-. While general information exists for related compounds such as other propanediol derivatives, this information cannot be extrapolated to accurately describe the environmental behavior of the specific substance . The unique octyloxy- group attached to the propanediol backbone is expected to significantly influence its chemical and physical properties, and therefore its environmental degradation pathways and kinetics.
Consequently, without empirical data from dedicated studies on 1,2-Propanediol, 3-(octyloxy)-, it is not possible to construct a scientifically accurate and detailed account of its environmental fate as outlined. The creation of data tables and detailed research findings, as originally planned, is unachievable due to the absence of primary or secondary research on this particular compound.
Further research and testing are required to determine the environmental persistence, bioaccumulation potential, and ultimate fate of 1,2-Propanediol, 3-(octyloxy)-. Such studies would be essential for a comprehensive environmental risk assessment.
Environmental Fate and Degradation Mechanisms of 1,2 Propanediol, 3 Octyloxy
Microbial Biodegradation Studies (in vitro, non-clinical focus)
Identification of Microbial Species Capable of Biotransformation
While specific microorganisms capable of degrading 1,2-Propanediol, 3-(octyloxy)- have not been explicitly identified in the reviewed literature, several bacterial and fungal genera are known for their ability to metabolize ether compounds and their degradation products, glycerol (B35011) and fatty acids/alcohols. Genera such as Rhodococcus and Pseudomonas are well-documented for their versatile metabolic capabilities, including the degradation of a variety of ethers nih.govnih.govfrontiersin.org.
Rhodococcus spp. : Strains of Rhodococcus have been shown to degrade various linear and cyclic alkyl ethers. nih.govnih.gov These bacteria possess diverse enzymatic systems, including cytochrome P450 monooxygenases, which are capable of initiating the oxidation of ether compounds. nih.gov Their ability to utilize hydrocarbons and related compounds makes them strong candidates for the biotransformation of the octyloxy- moiety of 1,2-Propanediol, 3-(octyloxy)-.
Pseudomonas spp. : Members of the genus Pseudomonas are recognized for their broad metabolic capacity and have been implicated in the degradation of various environmental pollutants, including ether-containing substances like diphenyl ethers. mdpi.comsemanticscholar.org Pseudomonas aeruginosa, for instance, can utilize glycerol as a sole carbon source, a key intermediate in the degradation of 1,2-Propanediol, 3-(octyloxy)-. nih.govasm.org
Fungi are also known to play a role in the degradation of complex organic molecules, including those with ether linkages, particularly in the breakdown of lignin, which is rich in ether bonds researchgate.net.
Table 1: Potential Microbial Genera Involved in the Biotransformation of Alkyl Glycerol Ethers
| Microbial Genus | Known Metabolic Capabilities | Potential Role in Degradation of 1,2-Propanediol, 3-(octyloxy)- |
|---|---|---|
| Rhodococcus | Degradation of various alkyl and aralkyl ethers. nih.govnih.gov Possess cytochrome P450 systems. nih.gov | Cleavage of the ether bond and metabolism of the resulting octanol/octanoic acid and glycerol. |
| Pseudomonas | Degradation of diphenyl ethers and utilization of glycerol. mdpi.comsemanticscholar.orgasm.org | Metabolism of the glycerol backbone and the C8 alkyl chain. |
| Fungi (e.g., white-rot fungi) | Degradation of lignin, a polymer with abundant ether linkages. researchgate.net | Potential for extracellular enzymatic cleavage of the ether bond. |
Elucidation of Enzymatic Degradation Mechanisms
The central step in the degradation of 1,2-Propanediol, 3-(octyloxy)- is the cleavage of the ether bond. In mammalian systems, this is carried out by a specific enzyme, alkylglycerol monooxygenase (AGMO). While a direct microbial equivalent has not been fully characterized for this specific substrate, similar enzymatic activities are proposed in microorganisms.
The likely enzymatic degradation pathway involves an initial oxidative cleavage of the ether linkage. This is often initiated by a monooxygenase enzyme that hydroxylates the carbon atom adjacent to the ether oxygen. The resulting hemiacetal is unstable and spontaneously cleaves.
Proposed Enzymatic Steps:
Ether Cleavage : An ether-cleaving enzyme, likely a monooxygenase, attacks the C-O bond of the octyloxy group. This hydroxylation results in an unstable intermediate.
Spontaneous Decomposition : The hemiacetal intermediate non-enzymatically breaks down to yield 1,2-propanediol and octanal (B89490).
Oxidation of Aldehyde : The resulting octanal is rapidly oxidized to octanoic acid by an aldehyde dehydrogenase. taylorandfrancis.com
Metabolism of Fatty Acid : Octanoic acid can then enter the β-oxidation pathway, where it is sequentially broken down into acetyl-CoA units.
Metabolism of Glycerol Moiety : The 1,2-propanediol can be metabolized through various pathways. In many bacteria, it is first oxidized to acetol or lactaldehyde, which then enters central metabolism. researchgate.net Alternatively, the glycerol backbone, once liberated, is typically phosphorylated by a glycerol kinase to glycerol-3-phosphate, which is then dehydrogenated to dihydroxyacetone phosphate (B84403) (DHAP), an intermediate in glycolysis. asm.orgresearchgate.netuaeu.ac.ae
Table 2: Key Enzymes Potentially Involved in the Degradation Pathway
| Enzyme Class | Reaction Catalyzed | Substrate | Product(s) |
|---|---|---|---|
| Monooxygenase (e.g., Cytochrome P450) | Hydroxylation of the α-carbon of the ether linkage. nih.gov | 1,2-Propanediol, 3-(octyloxy)- | Unstable hemiacetal intermediate |
| Aldehyde Dehydrogenase | Oxidation of an aldehyde to a carboxylic acid. taylorandfrancis.com | Octanal | Octanoic acid |
| Acyl-CoA Synthetase | Activation of fatty acid for β-oxidation. | Octanoic acid | Octanoyl-CoA |
| Glycerol Kinase | Phosphorylation of glycerol. asm.orgresearchgate.net | Glycerol | Glycerol-3-phosphate |
| Glycerol-3-phosphate Dehydrogenase | Oxidation of glycerol-3-phosphate. asm.orgresearchgate.net | Glycerol-3-phosphate | Dihydroxyacetone phosphate (DHAP) |
Formation of Primary Metabolites and Their Chemical Structures
The biotransformation of 1,2-Propanediol, 3-(octyloxy)- is expected to yield a series of primary metabolites as the parent compound is broken down. The initial cleavage of the ether bond is the most critical step, leading to the formation of two distinct molecules that are readily metabolized by microorganisms.
Primary Metabolites:
1,2-Propanediol : This three-carbon diol is a direct product of the ether bond cleavage.
Octanal : An eight-carbon aldehyde that is also a direct product of the ether bond scission. taylorandfrancis.com
Octanoic Acid : Formed from the rapid oxidation of octanal, this saturated fatty acid is a key intermediate. taylorandfrancis.comnih.gov
Glycerol : While the starting molecule is a propanediol (B1597323) derivative, the glycerol backbone is a fundamental component that is released and metabolized.
Glycerol-3-phosphate : A phosphorylated form of glycerol that serves as an entry point into glycolysis. asm.orgresearchgate.net
Acetyl-CoA : The end product of the β-oxidation of octanoic acid, which can then enter the citric acid cycle for energy production or be used in various biosynthetic pathways.
Table 3: Chemical Structures of 1,2-Propanediol, 3-(octyloxy)- and Its Primary Metabolites
| Compound Name | Chemical Formula | Chemical Structure |
|---|---|---|
| 1,2-Propanediol, 3-(octyloxy)- | C11H24O3 | CH3CH(OH)CH2OCH2(CH2)6CH3 |
| 1,2-Propanediol | C3H8O2 | CH3CH(OH)CH2OH |
| Octanal | C8H16O | CH3(CH2)6CHO |
| Octanoic Acid | C8H16O2 | CH3(CH2)6COOH |
| Glycerol | C3H8O3 | CH2(OH)CH(OH)CH2OH |
| Glycerol-3-phosphate | C3H9O6P | CH2(OH)CH(OH)CH2OPO3H2 |
| Acetyl-CoA | C23H38N7O17P3S | CH3CO-S-CoA |
Role of 1,2 Propanediol, 3 Octyloxy As a Chemical Building Block in Advanced Material Science
Utilization in the Synthesis of Multi-Arm Polymer Architectures
Multi-arm polymers, also known as star polymers, consist of multiple linear polymer chains radiating from a central core. The structure of 1,2-Propanediol, 3-(octyloxy)- makes it an ideal candidate to serve as the core molecule in the "core-first" synthesis approach for such polymers. In this method, polymer chains are grown outwards from a multifunctional initiator.
The two hydroxyl groups of 1,2-Propanediol, 3-(octyloxy)- can act as initiation sites for various polymerization reactions, most notably ring-opening polymerization (ROP). ROP is a widely used technique for the synthesis of biodegradable polyesters, such as polylactide (PLA) and poly(ε-caprolactone) (PCL).
In a typical ROP process, a cyclic monomer is activated by a catalyst, often a tin or zinc compound, and the polymerization is initiated by a molecule containing hydroxyl groups. In the case of 1,2-Propanediol, 3-(octyloxy)-, each of the two hydroxyl groups can initiate the growth of a polymer chain. This results in the formation of a two-arm star polymer with the 3-(octyloxy)-1,2-propanediyl moiety at its core. The molecular weight of the resulting polymer arms can be controlled by adjusting the molar ratio of the monomer to the initiator.
The general mechanism for the initiation of ROP of a cyclic ester using 1,2-Propanediol, 3-(octyloxy)- is as follows:
Coordination of the cyclic monomer to the catalyst.
Nucleophilic attack of a hydroxyl group from the initiator onto the carbonyl carbon of the monomer, leading to the opening of the ring.
Propagation of the polymer chain by the sequential addition of more monomer units.
This process occurs at both the primary and secondary hydroxyl groups, leading to the formation of two polymer arms.
While 1,2-Propanediol, 3-(octyloxy)- itself is not a traditional monomer for dendritic or hyperbranched polymer synthesis, it can be chemically modified to serve as a scaffold or an initial core for the construction of these complex architectures. Dendrimers are perfectly branched, monodisperse macromolecules, while hyperbranched polymers have a more irregular, polydisperse structure.
To utilize 1,2-Propanediol, 3-(octyloxy)- as a scaffold, it can be functionalized to create an AB2-type monomer, where 'A' and 'B' are different reactive groups. For instance, the diol functionality could be reacted with a molecule containing a protected functional group that can be later deprotected to become the 'A' group, while the octyloxy chain could be modified to introduce two 'B' groups. The subsequent polymerization of this AB2 monomer would lead to the formation of a hyperbranched polymer. The synthesis of hyperbranched polymers can be achieved through various methods, including polycondensation of ABn-type monomers. frontiersin.org
Alternatively, the diol can serve as the central core (G0) of a dendrimer. By reacting the hydroxyl groups with branching units in a stepwise, generational process, a perfectly branched dendrimer can be constructed. The hydrophobic octyloxy chain at the core of such a dendrimer would impart unique properties to the final macromolecule.
Chemical Modification and Functionalization of Polymers Derived from the Compound
The polymers synthesized using 1,2-Propanediol, 3-(octyloxy)- as an initiator or core possess reactive end-groups that can be further modified to introduce specific functionalities. This allows for the tailoring of the polymer's properties for specific applications.
When 1,2-Propanediol, 3-(octyloxy)- is used as an initiator for ROP, the resulting polymer chains are terminated with hydroxyl groups. These terminal hydroxyl groups are valuable chemical handles for a variety of post-polymerization modification reactions. For example, they can be converted to other functional groups such as amines, carboxylic acids, or azides. acs.orgacs.org These functional end-groups can then be used to conjugate bioactive molecules, such as drugs or peptides, or to attach the polymer to surfaces.
The presence of two end-groups per polymer molecule (in the case of a two-arm star) allows for dual functionalization or for the creation of cross-linked networks.
Furthermore, the initiator itself can be designed to contain cleavable bonds. While the ether linkage in the octyloxy group is generally stable, the core structure could be modified prior to polymerization to include linkages that are sensitive to specific stimuli, such as pH or enzymes. This would allow for the controlled degradation of the entire polymer architecture, releasing the individual polymer arms. For instance, chain linking techniques can be employed to introduce degradable linkages. nih.gov
Influence of 1,2-Propanediol, 3-(octyloxy)- Core Structure on Polymer Properties
The chemical nature of the 1,2-Propanediol, 3-(octyloxy)- core has a significant impact on the physical and chemical properties of the resulting polymers. The presence of the hydrophobic octyloxy chain and the branched nature of the core are key factors.
The long alkyl chain of the octyloxy group introduces a significant hydrophobic character to the core of the polymer. d-nb.info When the polymer arms are hydrophilic, the resulting multi-arm polymer will be amphiphilic. In aqueous solutions, these amphiphilic star polymers can self-assemble into micelles, with the hydrophobic octyloxy core shielded from the water by the hydrophilic polymer arms. rsc.orgacs.org This behavior is highly dependent on the length of both the hydrophobic core and the hydrophilic arms. mdpi.com
The branched, star-like architecture resulting from the difunctional initiator leads to a more compact structure compared to a linear polymer of the same molecular weight. This can result in lower solution viscosity and different rheological properties.
The presence of the octyloxy chain can also influence the thermal properties of the polymer. The flexible alkyl chain can act as a plasticizer, potentially lowering the glass transition temperature (Tg) of the polymer. rsc.org The length of the alkyl chain has been shown to affect the thermal behavior of polymers. researchgate.netacs.org
Table 1: Predicted Influence of 1,2-Propanediol, 3-(octyloxy)- Core on Polymer Properties
| Property | Influence of 1,2-Propanediol, 3-(octyloxy)- Core | Rationale |
|---|---|---|
| Solution Behavior | Amphiphilicity, potential for micelle formation | Hydrophobic octyloxy core and potentially hydrophilic polymer arms |
| Thermal Properties | Potential decrease in Glass Transition Temperature (Tg) | Plasticizing effect of the flexible octyloxy chain |
| Rheological Properties | Lower solution viscosity compared to linear analogues | Compact, branched architecture of star polymers |
| Degradability | Inherent degradability of polymer backbone | Ester linkages from ROP of cyclic esters |
Impact on Polymer Topology and Branching Density
The topology of a polymer, which describes the arrangement of its constituent chains, is a critical factor in determining its macroscopic properties. 1,2-Propanediol, 3-(octyloxy)- functions as a bifunctional initiator, meaning it can initiate the growth of two separate polymer chains from its two hydroxyl groups. This capability allows for the synthesis of linear polymers where the initiator fragment is located at the center of the polymer chain.
The use of this diol as an initiator directly influences the polymer architecture. For instance, in a ring-opening polymerization of a cyclic monomer, the resulting polymer will consist of two chains linked by the 3-(octyloxy)propanediol moiety. While this compound itself does not lead to highly branched structures, as would a polyol with a higher number of hydroxyl groups, it is a fundamental component for creating well-defined linear polymers and can be a starting point for more complex topologies like block copolymers.
The branching density of the final polymer is not directly increased by the use of 1,2-Propanediol, 3-(octyloxy)- as an initiator. However, the presence of the octyloxy side chain introduces a degree of steric bulk near the polymer's core, which can influence the chain conformation and interactions in solution and in the solid state.
Table 1: Influence of Initiator Functionality on Polymer Topology
| Initiator Type | Functionality | Resulting Polymer Topology | Impact on Branching Density |
| Monofunctional Alcohol | 1 | Linear (initiator at one end) | Low |
| 1,2-Propanediol, 3-(octyloxy)- | 2 | Linear (initiator at the center) | Low |
| Glycerol (B35011) | 3 | 3-Arm Star | Moderate |
| Pentaerythritol | 4 | 4-Arm Star | High |
Structural Homogeneity of Multi-Arm Polymers
While 1,2-Propanediol, 3-(octyloxy)- is a bifunctional initiator and thus forms two-arm linear polymers, the principles of its use in controlled polymerization techniques are directly applicable to the synthesis of multi-arm polymers with high structural homogeneity. When used in controlled polymerization methods such as Atom Transfer Radical Polymerization (ATRP) or anionic ring-opening polymerization, the initiation from both hydroxyl groups is designed to occur at a similar rate.
Control over Molecular Weight Distribution in Polymer Synthesis
The use of 1,2-Propanediol, 3-(octyloxy)- as an initiator in controlled/living polymerization reactions provides a direct method for controlling the molecular weight and molecular weight distribution of the resulting polymer. In these systems, the number-average molecular weight (Mn) of the polymer is determined by the initial molar ratio of the monomer to the initiator.
A key indicator of a controlled polymerization is a narrow molecular weight distribution, which is quantified by the dispersity (Đ), the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). In an ideal living polymerization, all chains are initiated simultaneously and grow at the same rate, leading to a dispersity value close to 1.0. The bifunctional nature of 1,2-Propanediol, 3-(octyloxy)- allows for the synthesis of polymers with a narrow dispersity, as both polymer chains grow at a similar controlled rate.
Table 2: Theoretical Control of Molecular Weight in a Controlled Polymerization
| Monomer to Initiator Ratio ([M]/[I]) | Theoretical Mn ( g/mol ) (for a monomer of 100 g/mol ) | Expected Dispersity (Đ) |
| 50:1 | 10,000 | ~1.1 - 1.3 |
| 100:1 | 20,000 | ~1.1 - 1.3 |
| 200:1 | 40,000 | ~1.1 - 1.3 |
Note: The theoretical Mn is calculated as ([M]/[I]) x (Molecular Weight of Monomer) x (Functionality of Initiator). For 1,2-Propanediol, 3-(octyloxy)-, the functionality is 2.
Precursor for Amphiphilic Molecules and Surfactants
1,2-Propanediol, 3-(octyloxy)- is inherently an amphiphilic molecule due to its chemical structure, which combines a hydrophobic octyl ether tail with a hydrophilic diol head. This structure makes it a non-ionic surfactant with applications as an emulsifying and dispersing agent.
Beyond its direct use as a surfactant, its diol functionality allows it to serve as a precursor for the synthesis of more complex amphiphilic molecules and surfactants. The hydroxyl groups can be used to initiate the polymerization of hydrophilic monomers, such as ethylene (B1197577) oxide, through ring-opening polymerization. This process results in the formation of non-ionic surfactants with a polyethylene (B3416737) glycol (PEG) chain attached to the original 1,2-Propanediol, 3-(octyloxy)- molecule. The length of the PEG chain can be controlled to fine-tune the hydrophilic-lipophilic balance (HLB) of the resulting surfactant, thereby tailoring its properties for specific applications, such as detergents, emulsifiers, or solubilizing agents.
Furthermore, it can be used as a macroinitiator to synthesize amphiphilic block copolymers. By initiating the polymerization of a hydrophobic monomer from the diol groups, a triblock copolymer with a central hydrophilic block (the initiator) and two flanking hydrophobic blocks can be created. Conversely, initiating the polymerization of a hydrophilic monomer results in a triblock copolymer with a central hydrophobic segment and two flanking hydrophilic chains. These block copolymers can self-assemble in selective solvents to form various nanostructures, such as micelles and vesicles, which have applications in drug delivery and materials science.
Table 3: Potential Amphiphilic Architectures Derived from 1,2-Propanediol, 3-(octyloxy)-
| Derivative | Synthesis Method | Resulting Structure | Potential Application |
| PEGylated Surfactant | Ring-Opening Polymerization of Ethylene Oxide | Octyloxy-propyl-diol core with two PEG chains | Emulsifier, Detergent |
| Amphiphilic Block Copolymer (Hydrophobic blocks) | Controlled Polymerization of a hydrophobic monomer | ABA Triblock Copolymer (A=hydrophobic, B=hydrophilic initiator) | Nanoparticle stabilizer |
| Amphiphilic Block Copolymer (Hydrophilic blocks) | Controlled Polymerization of a hydrophilic monomer | BAB Triblock Copolymer (B=hydrophilic, A=hydrophobic initiator) | Micellar drug delivery |
An exploration of the future research avenues for the chemical compound 1,2-Propanediol, 3-(octyloxy)- reveals significant potential for innovation in synthetic chemistry, materials science, and computational modeling. As a chiral alkyl glyceryl ether, its unique structure, featuring a hydrophilic diol head and a hydrophobic octyl tail, presents numerous opportunities for the development of advanced materials and chemical intermediates. This article outlines key areas for future investigation, focusing on novel synthetic methodologies, derivatization strategies, computational analysis, supramolecular chemistry, and the design of smart materials.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 1,2-Propanediol, 3-(octyloxy)-?
- Methodology :
-
Spectroscopic Analysis : Use NMR (in CDCl) to identify characteristic proton signals, such as the octyloxy group (-OCH(CH)CH) at δ 3.3–3.5 ppm and the propanediol backbone protons (δ 3.6–4.0 ppm).
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 204.31 (CHO) .
-
Chromatography : Compare retention times in HPLC or GC with authentic standards.
- Reference Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHO | |
| Molecular Weight | 204.31 g/mol | |
| CAS No. | 10438-94-5 |
Q. What synthetic routes are available for 1,2-Propanediol, 3-(octyloxy)-?
- Methodology :
- Etherification : React glycerol with 1-octanol under acidic catalysis (e.g., HSO) at 80–100°C. Monitor progress via TLC .
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to selectively protect hydroxyl groups during synthesis .
- Challenges : Competitive formation of di- or tri-substituted ethers requires careful stoichiometric control.
Q. What purification strategies are effective for isolating 1,2-Propanediol, 3-(octyloxy)-?
- Methodology :
- Liquid-Liquid Extraction : Separate unreacted octanol using hexane/water biphasic systems.
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) for polarity-based separation .
- Crystallization : Recrystallize from ethanol at low temperatures to enhance purity.
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodology :
- Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) to determine logP (predicted ~2.1) .
- Thermal Analysis : DSC/TGA to assess melting point (~50–60°C) and thermal stability .
Advanced Research Questions
Q. What role could 1,2-Propanediol, 3-(octyloxy)- play in drug delivery systems?
- Methodology :
- Lipid Nanoparticle Formulation : Incorporate into lipid bilayers to study encapsulation efficiency of hydrophobic drugs (e.g., paclitaxel).
- Biocompatibility Assays : Compare cytotoxicity (e.g., MTT assay) with structurally similar ethers like 3-(octadecyloxy)-1,2-propanediol (LD 750 mg/kg in mice) .
Q. What mechanistic insights exist for its reactivity in hydroformylation or oxidative cleavage?
- Methodology :
- Catalytic Studies : Use Rh/PPh complexes to evaluate regioselectivity in hydroformylation reactions .
- Ozonolysis : Analyze cleavage products via GC-MS to determine alkoxy chain stability under oxidative conditions .
Q. How can conflicting solubility data across studies be resolved?
- Methodology :
- Controlled Replication : Standardize solvent purity (e.g., HPLC-grade water) and temperature (25°C).
- QSAR Modeling : Correlate octyloxy chain length with logP values from analogues (e.g., 3-propoxy-1,2-propanediol, logP 0.9) .
Q. What is the environmental fate of 1,2-Propanediol, 3-(octyloxy)-?
- Methodology :
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates.
- Ecotoxicology : Evaluate acute toxicity in Daphnia magna (LC) and compare with perfluorinated analogues .
Q. How does the octyloxy group influence structure-activity relationships (SAR) compared to shorter-chain analogs?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., 3-butoxy-, 3-hexyloxy-) and compare surfactant properties (CMC via tensiometry) .
- Molecular Dynamics : Simulate membrane permeability using octyloxy vs. octadecyloxy chains.
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
